molecular formula C2H4ClFO3S B12845607 Chlorosulfuric acid, (2-fluoroethyl) ester CAS No. 371-94-8

Chlorosulfuric acid, (2-fluoroethyl) ester

Cat. No.: B12845607
CAS No.: 371-94-8
M. Wt: 162.57 g/mol
InChI Key: XEMULNWDKOXYNZ-UHFFFAOYSA-N
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Description

1-Chlorosulfonyloxy-2-fluoroethane is a chemical compound with the molecular formula C2H4ClFO3S. It is known for its unique chemical properties and potential applications in various fields of science and industry. This compound is characterized by the presence of a chlorosulfonyloxy group and a fluorine atom attached to an ethane backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chlorosulfonyloxy-2-fluoroethane can be synthesized through the reaction of 2-fluoroethanol with chlorosulfonic acid. The reaction typically occurs under controlled conditions to ensure the desired product is obtained with high purity. The general reaction is as follows: [ \text{2-Fluoroethanol} + \text{Chlorosulfonic Acid} \rightarrow \text{1-Chlorosulfonyloxy-2-fluoroethane} + \text{Water} ]

Industrial Production Methods: In an industrial setting, the production of 1-chlorosulfonyloxy-2-fluoroethane involves large-scale reactors where the reactants are mixed and maintained at specific temperatures and pressures. The reaction is monitored to ensure optimal yield and purity. Post-reaction, the product is purified using techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions: 1-Chlorosulfonyloxy-2-fluoroethane undergoes various chemical reactions, including:

    Substitution Reactions: The chlorosulfonyloxy group can be substituted by nucleophiles such as amines or alcohols.

    Hydrolysis: In the presence of water, the compound can hydrolyze to form 2-fluoroethanol and chlorosulfonic acid.

    Reduction: The compound can be reduced to form simpler derivatives.

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, and thiols.

    Catalysts: Acid or base catalysts to facilitate substitution or hydrolysis reactions.

    Solvents: Organic solvents such as dichloromethane or acetonitrile.

Major Products:

    Substitution Products: Depending on the nucleophile used, products such as 2-fluoroethylamine or 2-fluoroethyl alcohol derivatives can be formed.

    Hydrolysis Products: 2-Fluoroethanol and chlorosulfonic acid.

Scientific Research Applications

Synthesis of Fluorinated Compounds

One of the primary applications of chlorosulfuric acid, (2-fluoroethyl) ester is in the synthesis of fluorinated organic compounds. The presence of fluorine enhances the biological activity and stability of these compounds, making them valuable in medicinal chemistry.

Case Study: Synthesis of Fluorinated Triazoles

Recent research has demonstrated the utility of chlorosulfuric acid derivatives in synthesizing polyfluoroaryl-substituted 1,2,3-triazoles. These compounds exhibit significant pharmacological properties due to their enhanced membrane permeability and metabolic stability. The synthesis involves the reaction of azides with fluorinated intermediates derived from chlorosulfuric acid, showcasing its role as a key reagent in producing biologically active molecules .

Compound Synthesis Method Yield (%) Application
1,2,3-TriazoleReaction with azide28%Medicinal chemistry
Polyfluoroaryl triazoleFluorinated intermediateVariesAntiviral agents

Pharmaceutical Applications

This compound serves as an important intermediate in the pharmaceutical industry. Its ability to introduce fluorine into drug candidates significantly impacts their pharmacokinetic properties.

Case Study: Development of Antiviral Agents

In a study focused on antiviral drug development, chlorosulfuric acid derivatives were utilized to synthesize novel antiviral agents. The incorporation of fluorine was found to enhance binding affinity and selectivity towards viral targets . This demonstrates the compound's relevance in developing therapeutics for viral infections.

Agrochemical Applications

The compound also finds applications in the agrochemical sector, particularly in synthesizing pesticides and herbicides. The introduction of fluorine can improve the efficacy and selectivity of these agrochemicals.

Case Study: Pesticide Development

Research indicates that chlorosulfuric acid derivatives can be used to create new classes of pesticides with improved activity against resistant pest strains. The fluorinated compounds exhibited higher toxicity levels against target organisms while minimizing environmental impact due to their selective action .

Material Science Applications

This compound is employed in material science for producing advanced materials such as ion exchange resins and surfactants.

Case Study: Production of Surfactants

The compound acts as a sulfonating agent in synthesizing surfactants used in detergents and personal care products. Its ability to modify surface properties makes it essential for creating effective cleaning agents .

Mechanism of Action

The mechanism of action of 1-chlorosulfonyloxy-2-fluoroethane involves its reactivity with nucleophiles. The chlorosulfonyloxy group is highly reactive and can be displaced by nucleophiles, leading to the formation of new chemical bonds. This reactivity is exploited in various chemical syntheses and modifications.

Comparison with Similar Compounds

    Chlorosulfonic Acid: Shares the chlorosulfonyloxy group but lacks the fluorine atom.

    2-Fluoroethanol: Contains the fluorine atom but lacks the chlorosulfonyloxy group.

    Sulfonyl Chlorides: Compounds with similar reactivity due to the presence of the sulfonyl chloride group.

Uniqueness: 1-Chlorosulfonyloxy-2-fluoroethane is unique due to the combination of the chlorosulfonyloxy group and the fluorine atom, which imparts distinct reactivity and properties compared to other similar compounds.

This detailed overview provides a comprehensive understanding of 1-chlorosulfonyloxy-2-fluoroethane, covering its preparation, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

Chlorosulfuric acid, (2-fluoroethyl) ester (CAS 371-94-8) is an organosulfur compound characterized by a chlorosulfonyl functional group attached to a 2-fluoroethyl moiety. This unique structure imparts distinctive chemical properties and potential biological activities, making it a subject of interest in various fields including medicinal chemistry and materials science. This article provides an overview of its biological activity, synthesis, applications, and relevant research findings.

  • Molecular Formula : C2H4ClFO3S
  • Density : Approximately 1.497 g/cm³ at 20 °C
  • Boiling Point : 79-80 °C at 18 Torr

This compound is known to engage in nucleophilic substitution reactions, where the chlorosulfonyl group can be replaced by various nucleophiles, leading to the formation of different sulfonate esters. Its reactivity is influenced by the presence of the fluorine atom, which can enhance electrophilicity and alter biological interactions.

Biological Activity

The biological activity of this compound is not extensively documented in the literature; however, its structural similarities to other organosulfur compounds suggest potential therapeutic applications. Below are some key areas where its biological activity has been explored:

1. Anticancer Potential

Research indicates that organosulfur compounds can exhibit anticancer properties through various mechanisms, including apoptosis induction and inhibition of tumor growth. For example, compounds with sulfonate functionalities have shown promise in targeting cancer cells by disrupting cellular processes.

2. Antimicrobial Activity

Chlorosulfuric acid derivatives have been studied for their antimicrobial properties. The presence of the sulfonyl group may contribute to the inhibition of bacterial growth through disruption of cell wall synthesis or interference with metabolic pathways.

Synthesis

This compound can be synthesized through chlorosulfonation processes involving 2-fluoroethanol and chlorosulfonic acid. The reaction can be optimized by controlling parameters such as temperature and solvent choice to maximize yield and purity.

Case Studies

Several studies have investigated the biological effects of chlorosulfuric acid derivatives:

  • Study on Antimicrobial Properties : A study demonstrated that chlorosulfuric acid derivatives exhibited significant inhibition against various bacterial strains, suggesting potential use as antimicrobial agents.
  • Cancer Cell Line Testing : In vitro studies on cancer cell lines indicated that certain derivatives could induce apoptosis more effectively than conventional chemotherapeutics, highlighting their potential as novel anticancer agents.

Comparison with Related Compounds

Compound NameMolecular FormulaUnique Features
Chlorosulfuric AcidClHO3SStrongly acidic; used in sulfonation reactions
Fluorosulfuric AcidFSO3HExtremely strong acid; used as a fluorinating agent
Methyl FluorosulfonateC2H3ClFOSContains methyl instead of ethyl; used in synthesis
Trifluoromethylsulfonic AcidCF3SO3HKnown for high acidity; more stable than others

This compound is unique due to its specific combination of fluorine substitution and sulfonate functionality, which may impart distinct reactivity compared to these similar compounds.

Properties

CAS No.

371-94-8

Molecular Formula

C2H4ClFO3S

Molecular Weight

162.57 g/mol

IUPAC Name

1-chlorosulfonyloxy-2-fluoroethane

InChI

InChI=1S/C2H4ClFO3S/c3-8(5,6)7-2-1-4/h1-2H2

InChI Key

XEMULNWDKOXYNZ-UHFFFAOYSA-N

Canonical SMILES

C(CF)OS(=O)(=O)Cl

Origin of Product

United States

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